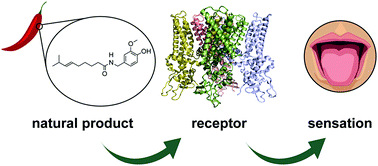Natural product modulators of human sensations and mood: molecular mechanisms and therapeutic potential
Chemical Society Reviews Pub Date: 2017-09-21 DOI: 10.1039/C7CS00411G
Abstract
Humans perceive physical information about the surrounding environment through their senses. This physical information is registered by a collection of highly evolved and finely tuned molecular sensory receptors. A multitude of bioactive, structurally diverse ligands have evolved in nature that bind these molecular receptors. The complex, dynamic interactions between the ligands and the receptors lead to changes in our sensory perception or mood. Here, we review our current knowledge of natural products and their derived analogues that interact specifically with human G protein-coupled receptors, ion channels, and nuclear hormone receptors to modulate the sensations of taste, smell, temperature, pain, and itch, as well as mood and its associated behaviour. We discuss the molecular and structural mechanisms underlying such interactions and highlight cases where subtle differences in natural product chemistry produce drastic changes in functional outcome. We also discuss cases where a single compound triggers complex sensory or behavioural changes in humans through multiple mechanistic targets. Finally, we comment on the therapeutic potential of the reviewed area of research and draw attention to recent technological developments in genomics, metabolomics, and metabolic engineering that allow us to tap the medicinal properties of natural product chemistry without taxing nature.

Recommended Literature
- [1] A magnetically separable plate-like cadmium titanate–copper ferrite nanocomposite with enhanced visible-light photocatalytic degradation performance for organic contaminants
- [2] Pressure-driven significant phonon mode softening and robust superconductivity in layered germanium phosphide†
- [3] Coordination ability determined transition metal ions substitution of Tb in Tb-Asp fluorescent nanocrystals and a facile ions-detection approach†
- [4] The storage and distribution of petroleum
- [5] Singlet–triplet bistability in a 1,3-phenylene-based bis(aminoxyl) diradical
- [6] The conversion of CO2 to methanol on orthorhombic β-Mo2C and Cu/β-Mo2C catalysts: mechanism for admetal induced change in the selectivity and activity†
- [7] A charge transfer single crystal field effect transistor operating at low voltages†
- [8] Contents list
- [9] Switchable two-photon imaging of RGD-functionalized polynorbornenes with enhanced cellular uptake in living cells†
- [10] Back matter










